Magnesium thiosulfate hexahydrate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of magnesium-related compounds involves direct reactions of metallic magnesium with other chemicals. For instance, the direct reaction of metallic magnesium with 2-tetrahydrofurfuryl alcohol produces an alkoxo magnesium compound, showcasing a method for synthesizing complex magnesium structures (Janas et al., 1999). Another approach involves the solvothermal synthesis of magnesium, manganese, cobalt, nickel, and zinc borosulfates under superacid conditions, leading to the formation of new structural types of magnesium compounds (Netzsch et al., 2018).

Molecular Structure Analysis

The crystal structures of magnesium compounds can vary widely. For example, a magnesium oxysulfate hydrate phase was structurally characterized, revealing a crystal packing made of infinite triple MgO6 chains intercalated with sulfate groups and water molecules (Runčevski et al., 2013). This demonstrates the complex molecular structures that magnesium salts can form.

Chemical Reactions and Properties

Magnesium compounds participate in various chemical reactions, leading to the formation of different structures. The synthesis and structural characterization of magnesium and titanium siloxanes highlight the reactivity of magnesium sites able to bind TiX4, necessary for the formation of active centers in polymerization catalysts (Sobota et al., 2002).

Physical Properties Analysis

The physical properties of magnesium compounds, such as magnesium borohydride, have been extensively studied for applications like hydrogen storage. The compound Mg(BH4)2, obtained in pure, crystalline form through synthetic routes, exemplifies the focus on the physical properties for energy storage applications (Zanella et al., 2007).

Applications De Recherche Scientifique

Oxidation of α-Amino Acid Esters : Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has been effective in the oxidation of various α-amino acid esters to α-oximino acid esters. This process is completed under mild conditions, indicating potential applications in organic synthesis and pharmaceuticals (Wu et al., 2010).

Flue Gas Desulfurization Process : In a novel magnesium-based wet flue gas desulfurization process, sodium thiosulfate is used to inhibit the oxidation of desulfurization byproduct. This process is particularly suitable for low SO2 concentration flue gases (Shen et al., 2013).

Piezoelectric Crystal Detection : Magnesium thiosulfate can convert hydrogen chloride to sulfur dioxide, which then reduces mercurous ion to free mercury. This reaction sequence is detected using a piezoelectric crystal detector, suggesting potential applications in gas detection and environmental monitoring (Hahn et al., 1989).

Prevention of Hypomagnesemia : The intravenous administration of sodium thiosulfate might be responsible for a low incidence of hypomagnesemia in patients receiving high-dose intracavitary cisplatin. This suggests a role in medical treatments to manage electrolyte imbalances (Markman et al., 1986).

Regenerative Medicine : Magnesium degradation's effects on human embryonic stem cells (hESCs) proliferation and pluripotency were investigated. This study suggests that magnesium-based implants or scaffolds could be promising in regenerative medicine, provided their degradation rate is moderate (Nguyen et al., 2013).

Chromoendoscopy : Sodium thiosulfate solution spray was found to be effective in relieving irritation caused by Lugol's stain in chromoendoscopy, a technique used in medical diagnostics (Kondo et al., 2001).

Orthopedic Applications : Magnesium and its alloys have been extensively researched for orthopedic applications, showing advantages over traditional materials like stainless steel and titanium. This includes strategies to improve the mechanical and degradation performance of these alloys (Radha & Sreekanth, 2017).

Biodegradable Magnesium Alloys : The development of polymeric coatings on biodegradable magnesium alloys for improved corrosion resistance and biocompatibility in medical implants is an area of active research (Li et al., 2018).

Synthesis and Application of Magnesium Compounds : A comprehensive review of methods for synthesizing magnesium hydroxide and magnesium oxide, their properties, and applications in various fields, including their use as flame retardants and adsorbents, highlights the versatility of magnesium compounds (Pilarska et al., 2017).

Energy Storage Systems : Studies on magnesium nitrate hexahydrate and magnesium chloride hexahydrate mixture for heat charge/discharge in latent heat storage systems suggest applications in energy storage, particularly in utilizing urban waste heat (Nagano et al., 2004).

Safety And Hazards

Orientations Futures

While Magnesium thiosulfate hexahydrate is primarily used as a micronutrient in fertilizers, its potential applications extend well beyond this domain. It finds application in the removal of heavy metals from wastewater . It is also used in the fixation process of traditional film photography . There are ongoing efforts to investigate its potential in medical treatments, particularly in cancer therapeutics .

Propriétés

IUPAC Name |

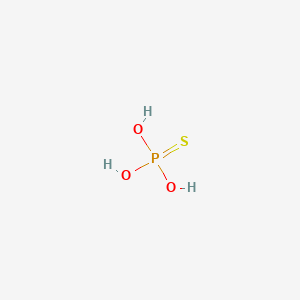

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDMJJVHDPDPHO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

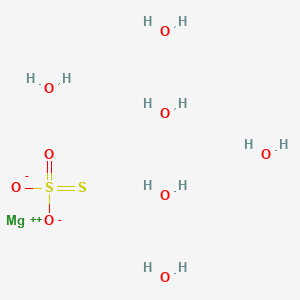

O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158725 | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium thiosulfate hexahydrate | |

CAS RN |

13446-30-5 | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUMTHIOSULFAT HEXAHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM THIOSULFATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59481J5EHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.